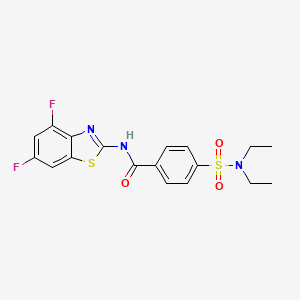

2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various benzofuran derivatives and their synthesis, which may share some structural or synthetic similarities with the compound . Benzofuran derivatives are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions starting from different phenolic or carboxylic acid precursors. For instance, paper describes the preparation of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material. The synthesis involves nuclear magnetic resonance (NMR) spectroscopy for structural determination. Similarly, paper outlines the synthesis of a benzofuran compound as a β-amyloid aggregation inhibitor, starting from 4-chlorophenol and undergoing a Pummerer reaction followed by desulfurization and acylation steps.

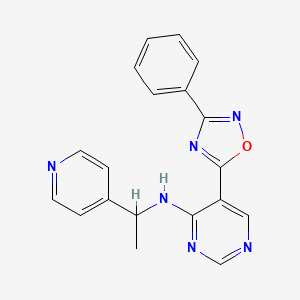

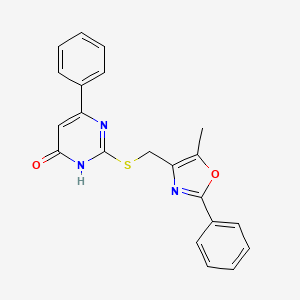

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety, which is a fused benzene and furan ring. The papers provided do not directly analyze the molecular structure of "this compound," but they do report the use of spectroscopic methods such as FTIR, (1)H NMR, and mass spectroscopy to determine the structures of similar compounds . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can vary depending on the substituents attached to the core structure. For example, paper discusses the photochemical and thermal addition reactions of methanol to a benzoxazepine derivative, demonstrating different stereoselectivities under varying conditions. This indicates that the reactivity of benzofuran derivatives can be influenced by the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The papers provided do not detail the physical properties of "this compound," but they do mention the antimicrobial activity testing of similar compounds against various microorganisms . These properties are important for the potential application of these compounds as pharmaceutical agents.

Scientific Research Applications

Synthesis and Characterization

2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is involved in the synthesis of various chemical compounds with potential applications in scientific research. For example, its derivatives have been explored for their antimicrobial activities against a range of Gram-positive cocci, Gram-negative rods, and yeasts. These findings suggest its potential utility in the development of new antimicrobial agents (Krawiecka et al., 2012).

Antitumor and Antimicrobial Activities

The compound has also been part of studies aiming to discover new antitumor and antimicrobial substances. In one instance, novel derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared and tested for their antimicrobial activity, showcasing the compound's role in the development of new therapeutic agents (Xia et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Furthermore, this compound derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting enzymes like 5-lipoxygenase. Such studies indicate the compound's potential application in creating new drugs for treating diseases associated with enzyme dysregulation (Ohemeng et al., 1994).

Chemical Synthesis and Molecular Engineering

The compound is also a key intermediate in the synthesis of complex chemical structures. For example, its role in the synthesis of novel benzodifuranyl derivatives, which have shown significant anti-inflammatory and analgesic properties, highlights its importance in medicinal chemistry and drug development (Abu‐Hashem et al., 2020).

Neuroprotective Agent Development

Research has also explored the synthesis of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from this compound. These compounds have been assessed for their action against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Luo et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-14-19(20(21)23-11-10-22-2)17-12-16(8-9-18(17)25-14)24-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBFUOFDQKCREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)

![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)